N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N,4-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-5-6-15-14(17-10)20(2)11-7-21(8-11)13-4-3-12-18-16-9-22(12)19-13/h3-6,9,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBLKEPGPPOIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,4-Dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures, including triazolo and pyrimidine rings. Its molecular formula is CHN, with a molecular weight of approximately 286.34 g/mol. The structural complexity allows for interactions with various biological targets.
Antimicrobial Properties
Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine exhibit significant antimicrobial activity. For example, compounds structurally similar to this compound have shown efficacy against Mycobacterium tuberculosis with IC values ranging from 1.35 to 2.18 μM .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to inhibit cancer cell proliferation in vitro. Research has demonstrated that certain triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate the activity of various receptors linked to cellular signaling processes.
Study on Antitubercular Activity
A recent study focused on the synthesis and evaluation of triazole derivatives for their antitubercular properties. Among the tested compounds, those structurally related to this compound exhibited promising results against Mycobacterium tuberculosis, indicating a viable pathway for further development .
Cytotoxicity Assessment
In evaluating the safety profile of these compounds, cytotoxicity assays were performed on human embryonic kidney cells (HEK-293). Most active compounds demonstrated low toxicity levels with IC values significantly higher than their antimicrobial activity thresholds .
Data Tables
| Activity | IC (μM) | IC (μM) | Cell Line Tested |
|---|---|---|---|
| Antitubercular | 1.35 - 2.18 | 3.73 - 40.32 | Mycobacterium tuberculosis H37Ra |
| Cytotoxicity | >100 | N/A | HEK-293 |
Comparison with Similar Compounds
Research Implications
- Azetidine vs. Piperidine : Azetidine-containing compounds (e.g., the target and BL16551) may exhibit better target selectivity due to restricted conformational flexibility, whereas piperidine analogues (e.g., ) could show improved metabolic stability.
- Fluorinated Substituents : Fluorine incorporation (e.g., ) consistently enhances bioavailability and enzymatic binding but requires careful toxicity profiling.
- Pyrimidine Position : Pyrimidin-2-amine derivatives (target and BL16551) may engage differently with ATP-binding pockets compared to pyrimidin-4-amine analogues .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization and cross-coupling. Key steps:
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Step 1 : Formation of the triazole-pyridazine core via cyclization of hydrazine derivatives with aldehydes/ketones (e.g., using Pd-catalyzed C-N bond formation) .
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Step 2 : Functionalization of the azetidine ring through nucleophilic substitution or reductive amination .
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Step 3 : Purification via column chromatography or recrystallization.
-
Critical Parameters :
-
Solvent choice (e.g., ethanol, dioxane) and temperature (80–150°C) for yield optimization .
-
Catalysts (e.g., Pd(PPh₃)₄) for regioselectivity in cross-coupling .
- Data Table :
| Step | Reaction Type | Solvent | Catalyst/Temp | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Cyclization | Ethanol | 100°C | 65–75 | |
| 2 | Reductive Amination | DCM | NaBH₄, RT | 70–80 |
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of techniques:
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NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
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Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
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HPLC : Purity assessment (>95%) with reverse-phase C18 columns .
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X-ray Crystallography : For absolute configuration determination (if crystalline) .
- Data Table :
| Technique | Purpose | Key Peaks/Parameters | Reference |
|---|---|---|---|
| ¹H NMR | Substituent mapping | δ 7.2–8.1 ppm (aromatic H) | |
| HRMS | MW confirmation | m/z 366.429 [M+H]⁺ | |
| HPLC | Purity check | Retention time: 12.3 min |
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize kinase inhibition and antiproliferative assays:
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) against kinases like BRD4 or EGFR .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-Response : IC₅₀ determination with 8–10 concentration points .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Methodological Answer :
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Substituent Modification : Test analogs with varied substituents on the pyridazine, azetidine, or pyrimidine moieties.
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Example: Replace methyl groups with cyclopropyl or trifluoromethyl to enhance lipophilicity .
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Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .
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Data Analysis : Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters .
- Data Table :
| Analog | Substituent Modification | IC₅₀ (nM) | Target Kinase | Reference |
|---|---|---|---|---|
| Parent | None | 120 | BRD4 | |
| Analog A | Trifluoromethyl at C3 | 45 | BRD4 |
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities).
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if metabolites contribute to discrepancies .
Q. How to design pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound?
- Methodological Answer :
- In Vitro PK :
- Solubility: Shake-flask method in PBS (pH 7.4).
- Metabolic Stability: Human liver microsomes + LC-MS/MS analysis .
- In Vivo PD :
- Dose-ranging studies in murine xenograft models (e.g., 10–50 mg/kg, oral/i.p.).
- Biomarker analysis (e.g., phospho-kinase levels via ELISA) .
Q. What strategies improve oxidative stability during storage and formulation?
- Methodological Answer :
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Antioxidant Additives : Use 0.1% w/v ascorbic acid in lyophilized formulations .
- Light Protection : Store in amber vials under nitrogen atmosphere .
Q. How to address low yield in reductive amination steps during synthesis?
- Methodological Answer :
- Optimize Reaction Conditions :
- Solvent: Switch from DCM to THF for better solubility .
- Reducing Agent: Replace NaBH₄ with STAB (NaBH(OAc)₃) for milder conditions .
- Workup : Use acidic extraction (pH 4–5) to minimize byproduct formation .
Methodological Guidance for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
